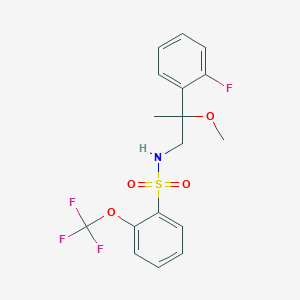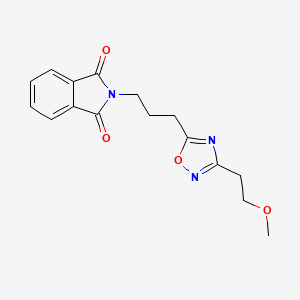
2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
カタログ番号:
B2796507
CAS番号:
2034316-89-5
分子量:
315.329
InChIキー:
JMDYPAHIZMDBBJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are an important group of medicinal substances . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves various processes. One such process involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another process involves the oxidation of o-xylene by vanadium-based catalysts .Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives was confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives include catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives were determined on the basis of Lipiński’s rule . The compound is a solid form . The empirical formula is C11H12N2O3 and the molecular weight is 220.22 .科学的研究の応用
Synthesis and Chemical Characterization
- The development of effective methods for synthesizing related compounds, such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, involves thermal heterocyclization processes. These methods provide a pathway to prepare vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds (V. Tkachuk et al., 2020).
Biological Applications
- Novel derivatives, including those with isoindoline-1,3-dione moieties, have been studied for their antioxidant and anticancer activities. Compounds with the isoindoline-1,3-dione structure have shown significant activity against certain cancer cell lines (I. Tumosienė et al., 2020).
- Compounds derived from isoindoline-1,3-dione have been evaluated for their potential as antipsychotics, with a focus on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (A. Czopek et al., 2020).
- Synthesized isoindoline-1,3-dione derivatives have been assessed for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (H. Ghabbour, Maha M. Qabeel, 2016).
Physicochemical Properties and Applications
- Derivatives of isoindoline-1,3-dione have been synthesized and characterized for optoelectronic applications. Their thermal and photophysical properties were studied, indicating potential uses in fluorescence-based applications (Smita G. Mane et al., 2019).
Corrosion Inhibition
- Isoindoline-1,3-dione derivatives have been investigated for their role as corrosion inhibitors, particularly in protecting mild steel in acidic environments. Their efficiency has been linked to their ability to form protective layers on metal surfaces (Nilam Kumari et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-10-8-13-17-14(23-18-13)7-4-9-19-15(20)11-5-2-3-6-12(11)16(19)21/h2-3,5-6H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDYPAHIZMDBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(E)-6-methoxy-3-(2-(2-(1-(p-tolyl)propylidene)hydraziny...
Cat. No.: B2796426
CAS No.: 681479-46-9
5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Cat. No.: B2796429
CAS No.: 1534381-80-0
N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrro...
Cat. No.: B2796430
CAS No.: 886933-23-9
3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxot...
Cat. No.: B2796431
CAS No.: 862117-14-4
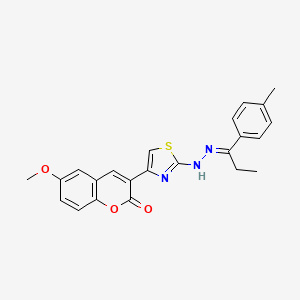
![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)
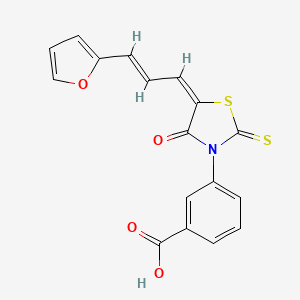
![N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B2796432.png)
![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2796435.png)
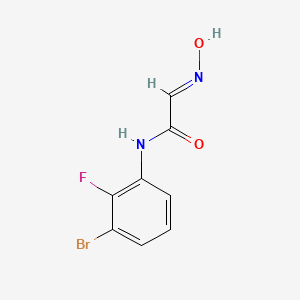
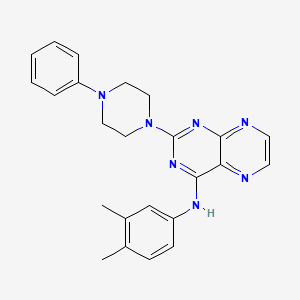
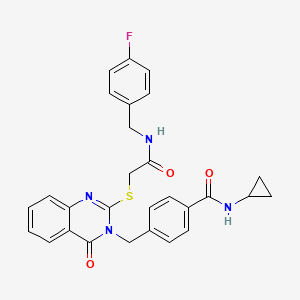
![2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2796442.png)
![8-(4-fluorophenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2796444.png)
![Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2796445.png)
